1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene
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Overview
Description
1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene is an organic compound with a complex structure that includes a methoxy group, a benzene ring, and a cyclohexene ring with trimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene typically involves several steps:
Formation of the Cyclohexene Ring: The cyclohexene ring with trimethyl substitutions can be synthesized through the methylation of cyclohexadiene using methanol and an acid catalyst such as sulfuric acid.
Attachment of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group[][6].
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide[][7].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyl-1-cyclohexene-1-ethanol: Similar structure but with an alcohol group instead of a methoxy group.
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-3-buten-2-one: Contains a similar cyclohexene ring but with different functional groups.
Uniqueness
1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene is unique due to its combination of a methoxy group, a benzene ring, and a cyclohexene ring with trimethyl substitutions
Properties
CAS No. |
606144-98-3 |
---|---|
Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene |
InChI |
InChI=1S/C18H24O/c1-14-7-6-12-18(2,3)17(14)11-10-15-8-5-9-16(13-15)19-4/h5,7-11,13,17H,6,12H2,1-4H3 |
InChI Key |
FZMYTKOTBAAHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1C=CC2=CC(=CC=C2)OC)(C)C |
Origin of Product |
United States |
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